Cas no 522624-48-2 (4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid)
522624-48-2 structure
Product Name:4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
Número CAS:522624-48-2
MF:C16H14ClNO4S
Megavatios:351.804662227631
CID:3104784
PubChem ID:2363804
Update Time:2025-05-20
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-(Allyl-phenyl-sulfamoyl)-4-chloro-benzoic acid
- 4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid
- AKOS000114875
- 522624-48-2
- 4-chloro-3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid
- EN300-00630
- SR-01000034751-1
- Z45577903
- 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoicacid
- 4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
- CS-0345277
- 3-(n-Allyl-n-phenylsulfamoyl)-4-chlorobenzoic acid
- SR-01000034751
-
- Renchi: 1S/C16H14ClNO4S/c1-2-10-18(13-6-4-3-5-7-13)23(21,22)15-11-12(16(19)20)8-9-14(15)17/h2-9,11H,1,10H2,(H,19,20)
- Clave inchi: HBIVUBPDBUIOGK-UHFFFAOYSA-N
- Sonrisas: ClC1=CC=C(C(=O)O)C=C1S(N(C1C=CC=CC=1)CC=C)(=O)=O
Atributos calculados
- Calidad precisa: 351.0332068Da
- Masa isotópica única: 351.0332068Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 23
- Cuenta de enlace giratorio: 6
- Complejidad: 525
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.4
- Superficie del Polo topológico: 83.1Ų
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-00630-0.05g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.05g |
$64.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.1g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.1g |
$66.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.25g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.25g |
$92.0 | 2023-06-30 | |
| Enamine | EN300-00630-0.5g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 0.5g |
$175.0 | 2023-06-30 | |
| Enamine | EN300-00630-1.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 1.0g |
$256.0 | 2023-06-30 | |
| Enamine | EN300-00630-2.5g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 2.5g |
$503.0 | 2023-06-30 | |
| Enamine | EN300-00630-5.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 5.0g |
$743.0 | 2023-06-30 | |
| Enamine | EN300-00630-10.0g |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 10.0g |
$1101.0 | 2023-06-30 | |
| 1PlusChem | 1P019H4R-50mg |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 50mg |
$111.00 | 2024-04-30 | |
| 1PlusChem | 1P019H4R-100mg |
4-chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid |
522624-48-2 | 92% | 100mg |
$140.00 | 2024-04-30 |
4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid Literatura relevante
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
522624-48-2 (4-chloro-3-phenyl(prop-2-en-1-yl)sulfamoylbenzoic acid) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Proveedores recomendados
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos